T6P unnatural precursors 1-4
Description
Properties
CAS No. |
1404341-64-5 |
|---|---|
Molecular Formula |
C₂₁H₃₂NO₁₈P |
Molecular Weight |
617.45 |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H32NO18P/c1-34-10-3-8(9(22(30)31)4-11(10)35-2)6-36-41(32,33)37-7-13-15(25)17(27)19(29)21(39-13)40-20-18(28)16(26)14(24)12(5-23)38-20/h3-4,12-21,23-29H,5-7H2,1-2H3,(H,32,33)/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 |
InChI Key |
FSSVXMQSXFXYRJ-LWZURRPWSA-N |
SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Divergence :
- Precursors 1–4 : Provide a controlled, light-dependent T6P release, decoupling T6P accumulation from carbon status .
Yield Impact : Trehalose application lacks documented yield benefits, whereas precursors 1–4 enhance wheat grain starch content by up to 20% .
Comparison with Sucrose
Sucrose acts as both a carbon source and a signaling molecule, inducing T6P synthesis via TPS activation . However, its effects are indirect and vary with tissue type and developmental stage. For example, sucrose-induced T6P promotes flowering in leaves but regulates age-dependent flowering in shoot apical meristems .
Functional Contrast :
- Sucrose : Broad metabolic effects complicate its use for targeted T6P signaling .
- Precursors 1–4 : Enable localized T6P surges (e.g., in grains) without altering whole-plant sucrose distribution .
Agricultural Relevance: Sucrose cannot be used to fine-tune T6P levels, whereas precursors 1–4 enhance sink strength (e.g., grain starch synthesis) without disrupting source-sink balance .
Comparison with Genetic Modification
Genetic approaches to elevate T6P (e.g., TPS1 overexpression) are species-specific, labor-intensive, and yield modest increases (2–3× T6P) .
Practical Advantage : Precursors 1–4 offer a rapid, scalable alternative to GM crops, particularly in regions with restrictive biotech policies .
Preparation Methods
Trehalose Protection and Functionalization
Persilylation of trehalose forms the foundational step. Treatment of D-trehalose with excess trimethylsilyl chloride under acidic conditions yields 2,3,4,2′,3′,4′,6′-heptakis-O-(trimethylsilyl)-D-trehalose, selectively exposing the 6-hydroxyl group for phosphorylation. Alternative protection strategies, such as benzylation or acetylation, were discarded due to incompatibility with subsequent phosphorylation steps.
Phosphorylation with Photolabile Groups
The exposed 6-hydroxyl undergoes phosphorylation using photolabile phosphoramidites or phosphochloridates. Two primary routes dominate:
-
Route A : Reaction with diisopropylphosphoramidous dichloride and photolabile alcohols (e.g., 1-methyl-2-nitrobenzyl alcohol) in tetrahydrofuran (THF) with triethylamine as a base.
-
Route B : Palladium-catalyzed coupling of silylated trehalose with di-O-alkyl phosphites (e.g., Pd(PPh₃)₄ or Pd(OAc)₂).
Both routes produce mono- or di-substituted phosphate esters, with Route B favoring higher regioselectivity for industrial-scale synthesis.
Detailed Preparation Methods for Precursors 1–4
Precursor 1 (NB-T6P)
Synthetic Route :
-
Persilylation : Trehalose (10 mmol) is treated with trimethylsilyl chloride (70 mmol) in pyridine at 0°C for 24 h.
-
Phosphorylation : The silylated intermediate reacts with diisopropylphosphoramidous dichloride (4.95 mmol) and 1-methyl-2-nitrobenzyl alcohol (9.90 mmol) in THF at 0°C, followed by 18 h stirring at 25°C.
-
Workup : Extraction with ethyl acetate, washing with NaHCO₃ and NaCl, drying (MgSO₄), and solvent evaporation yield NB-T6P as a white solid.
Characterization :
Precursor 2 (DMNB-T6P)
Synthetic Route :
-
Persilylation : As above.
-
Phosphorylation : Reaction with 4,5-dimethoxy-2-nitrobenzyl (DMNB) phosphoramidite in pyridine/POCl₃ (1:2 molar ratio) at -20°C for 2 h.
-
Deprotection : Selective removal of silyl groups using HF-pyridine.
Kinetic Data :
Precursor 3 (oNPE-T6P)
Synthetic Route :
-
Persilylation : As above.
-
Phosphorylation : o-Nitrophenethyl (oNPE) phosphochloridate (1.2 eq) in THF with 2,6-lutidine as base.
-
Purification : Silica gel chromatography (EtOAc/hexane, 3:7).
Plant Uptake :
Precursor 4 (Bhc-T6P)
Synthetic Route :
-
Persilylation : As above.
-
Phosphorylation : 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) phosphoramidite under Pd(OAc)₂ catalysis.
Light Sensitivity :
Reaction Optimization and Analytical Characterization
Phosphorylation Efficiency
Comparative studies revealed Route B (Pd-catalyzed) achieves 85–92% yields vs. 70–78% for Route A. Side products (5–15%) arise from di-substitution or incomplete silylation.
Table 1: Synthetic Conditions and Yields
| Precursor | Photolabile Group | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | NB | A | 78 | 98.5 |
| 2 | DMNB | B | 92 | 99.1 |
| 3 | oNPE | A | 81 | 97.8 |
| 4 | Bhc | B | 89 | 98.9 |
Photoactivation and Release Kinetics
Wavelength and Intensity Dependence
Table 2: Photodeprotection Half-Lives
| Precursor | Light Source (W) | t₁/₂ (min) |
|---|---|---|
| 1 | 125 | 15 |
| 2 | 8 | 45 |
| 3 | 23 | 22 |
| 4 | 125 | 12 |
Applications in Plant Metabolic Engineering
Q & A
Q. What is the biochemical role of T6P in plants, and how do unnatural precursors 1-4 functionally mimic endogenous T6P?
T6P regulates sucrose allocation and starch synthesis by acting as a signaling molecule that integrates carbon availability with metabolic processes . Unnatural precursors 1-4 are chemically modified analogs designed to overcome T6P's polarity, enabling membrane uptake. These precursors release active T6P intracellularly via photolytic cleavage, mimicking endogenous T6P signaling . Methodologically, researchers validate their activity using Arabidopsis mutants with altered T6P metabolism and quantify precursor conversion via LC-MS .
Q. What experimental designs are recommended for quantifying T6P and its precursors in plant tissues?
Use liquid chromatography-mass spectrometry (LC-MS) with isotopic labeling (e.g., ¹³C-glucose) to track T6P synthesis and degradation dynamics . For field studies, combine tissue sampling at critical growth stages (e.g., grain filling) with enzymatic assays to measure T6P phosphatase activity, ensuring correlation with starch accumulation . Include controls for carbon availability, as T6P levels are inversely related to sucrose concentrations .
**How can researchers standardize the application of T6P precursors in hydroponic vs. soil-based systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
